Cas no 1559679-91-2 (3-Fluorobicyclo[3.1.0]hexan-2-one)

3-Fluorobicyclo[3.1.0]hexan-2-one is a fluorinated bicyclic ketone with a unique structural framework, combining a strained cyclopropane ring with a ketone functionality. The presence of the fluorine atom at the 3-position enhances its reactivity and potential as a versatile intermediate in organic synthesis. Its rigid bicyclic structure offers steric constraints, making it valuable for studying ring strain effects and stereoselective transformations. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated motifs are sought after for their ability to modulate biological activity and metabolic stability. Its well-defined molecular architecture also supports applications in materials science and catalysis.
3-Fluorobicyclo[3.1.0]hexan-2-one structure
1559679-91-2 structure
Product Name:3-Fluorobicyclo[3.1.0]hexan-2-one
CAS No:1559679-91-2
MF:C6H7FO
MW:114.117585420609
CID:5998188
PubChem ID:83670236
Update Time:2025-05-20

3-Fluorobicyclo[3.1.0]hexan-2-one Chemical and Physical Properties

Names and Identifiers

    • EN300-6739128
    • 3-fluorobicyclo[3.1.0]hexan-2-one
    • 1559679-91-2
    • 3-Fluorobicyclo[3.1.0]hexan-2-one
    • Inchi: 1S/C6H7FO/c7-5-2-3-1-4(3)6(5)8/h3-5H,1-2H2
    • InChI Key: BYKSMCVIBIPVTP-UHFFFAOYSA-N
    • SMILES: FC1C(C2CC2C1)=O

Computed Properties

  • Exact Mass: 114.048093005g/mol
  • Monoisotopic Mass: 114.048093005g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 17.1Ų

3-Fluorobicyclo[3.1.0]hexan-2-one Pricemore >>

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Additional information on 3-Fluorobicyclo[3.1.0]hexan-2-one

Comprehensive Overview of 3-Fluorobicyclo[3.1.0]hexan-2-one (CAS No. 1559679-91-2): Properties, Applications, and Industry Insights

The compound 3-Fluorobicyclo[3.1.0]hexan-2-one (CAS No. 1559679-91-2) is a fluorinated bicyclic ketone that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. With the increasing demand for fluorinated building blocks in drug discovery, this molecule stands out as a versatile intermediate. Its bicyclo[3.1.0]hexane scaffold offers rigidity and three-dimensionality, which are highly sought-after properties in modern medicinal chemistry for targeting complex biological systems.

Recent trends in AI-driven drug design and computational chemistry have highlighted the importance of fluorinated compounds like 3-Fluorobicyclo[3.1.0]hexan-2-one. Researchers frequently search for "fluorinated ketones in drug development" or "bicyclic compounds for CNS targets," reflecting its relevance in addressing challenges such as blood-brain barrier penetration and metabolic stability. The presence of the fluorine atom enhances lipophilicity and bioavailability, making it a critical component in optimizing lead compounds.

From a synthetic perspective, 3-Fluorobicyclo[3.1.0]hexan-2-one serves as a precursor for stereoselective transformations. Its strained ring system enables intriguing reactivity patterns under catalytic conditions, a topic frequently explored in "strained ring chemistry" discussions. The compound's CAS No. 1559679-91-2 is often cross-referenced in patents related to protease inhibitors and kinase modulators, underscoring its role in targeting enzymatic pathways.

Environmental and regulatory considerations also shape the discourse around this compound. With growing interest in "green fluorination methods," researchers are investigating sustainable approaches to incorporate fluorine into scaffolds like 3-Fluorobicyclo[3.1.0]hexan-2-one. This aligns with industry efforts to reduce the ecological footprint of high-value intermediates while maintaining synthetic efficiency.

In material science, the bicyclo[3.1.0]hexane core has been explored for its potential in liquid crystal formulations and polymeric materials. The dipole moment introduced by the fluoroketone group influences molecular alignment, a property leveraged in "advanced optical materials" research. Such interdisciplinary applications demonstrate the compound's versatility beyond life sciences.

Analytical characterization of 3-Fluorobicyclo[3.1.0]hexan-2-one typically involves NMR spectroscopy (notably 19F-NMR) and mass spectrometry, with fragmentation patterns being a common search topic among analytical chemists. The compound's stability under various pH conditions is another frequently queried aspect, particularly for formulators working on prodrug strategies.

Market intelligence indicates rising procurement of CAS 1559679-91-2 by contract research organizations (CROs) specializing in fragment-based drug discovery. This trend correlates with the pharmaceutical industry's shift toward smaller, more rigid molecular frameworks to explore underexploited binding pockets. The compound's molecular weight (142.15 g/mol) and LogP (~1.2) make it particularly attractive for these applications.

Future perspectives on 3-Fluorobicyclo[3.1.0]hexan-2-one include its potential in click chemistry derivatization and bioorthogonal labeling. As the scientific community increasingly focuses on "targeted covalent inhibitors," this fluorinated ketone could serve as a linchpin for developing irreversible binders with improved selectivity profiles.

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